molecular formula C4H6K2N4O3Pd B081200 Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- CAS No. 14516-46-2

Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-

Cat. No. B081200
CAS RN: 14516-46-2
M. Wt: 288.7 g/mol
InChI Key: IYDMNMSJMUMQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of palladium complexes often involves oxidative addition reactions, where precursors such as thiocyanates or phosphines react with palladium(0) to form intermediates essential for further transformations. For instance, Kamiya et al. (2006) described the catalytic addition of phenyl thiocyanate to terminal alkynes using tetrakis(triphenylphosphine)palladium(0), suggesting a possible synthesis route for related palladium cyano complexes through oxidative addition mechanisms (Kamiya et al., 2006).

Molecular Structure Analysis

The molecular structure of palladium complexes is often characterized by square-planar geometries, as observed in various palladium(II) compounds. Johansson and Oskarsson (2002) provided insights into such structures, detailing the coordination of palladium atoms with S-donor atoms in tetrakis(dimethyl sulfide)palladium(II) complexes (Johansson & Oskarsson, 2002).

Chemical Reactions and Properties

Palladium complexes engage in a myriad of chemical reactions, including C-H alkynylation, allylation, and cyanation processes, which are pivotal in organic synthesis. For example, Liu et al. (2017) demonstrated the palladium(II)-catalyzed C(sp3)-H alkynylation of oligopeptides, highlighting the versatility of palladium catalysts in facilitating diverse bond-forming reactions (Liu et al., 2017).

Physical Properties Analysis

The physical properties of palladium complexes, such as crystallinity and molecular geometry, are crucial for their catalytic efficiency and reactivity. Aoki, Wakatsuki, and Yamazaki (1989) discussed the crystal structure of a palladium complex, providing valuable information on its structural attributes that influence its physical behavior (Aoki, Wakatsuki, & Yamazaki, 1989).

Chemical Properties Analysis

The chemical properties of palladium complexes, including their reactivity and stability under various conditions, are essential for their application in synthesis. The palladium-catalyzed cascade sp2 C–H bond functionalizations, as explored by Yuan et al. (2016), illustrate the compound's ability to undergo complex transformations, underscoring its chemical versatility (Yuan et al., 2016).

Scientific Research Applications

Catalytic Efficiency in Organic Synthesis

Palladium compounds serve as catalysts in numerous organic reactions, exemplifying their versatility and efficiency. For example, palladium-catalyzed cyanothiolation of alkynes demonstrates a highly regioselective addition, enabling the introduction of thio and cyano groups to alkynes (Kamiya et al., 2006). Similarly, the palladium-catalyzed addition of diphenyl disulfide to allenes leads to vicinal disulfides, showcasing the catalyst's ability to facilitate multifaceted chemical transformations (Kodama et al., 2007).

Regioselective and Selective Transformations

Palladium complexes have been employed to achieve regioselective dechlorination and hydrogenation, illustrating their critical role in selective chemical modifications (Angeloff et al., 2001). The selective C(sp3)-H alkynylation of oligopeptides via palladium catalysis further highlights the precision of these catalysts in targeting specific bonds within molecules (Liu et al., 2017).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as oligopeptide-drug conjugates and recyclable palladium catalysts for hydrogenation and carbon-carbon coupling reactions, underscores the applicability of palladium compounds in creating sophisticated chemical entities (Liu et al., 2017; Kim et al., 2004).

Enhancing Chemical Reactions

Palladium compounds enhance various chemical reactions, including the intramolecular aminocyanation of alkenes and the dehydrogenative double silylation of acetylenes, demonstrating their capacity to improve reaction outcomes and efficiency (Miyazaki et al., 2014; Phan et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

properties

CAS RN

14516-46-2

Product Name

Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-

Molecular Formula

C4H6K2N4O3Pd

Molecular Weight

288.7 g/mol

IUPAC Name

dipotassium;palladium(2+);tetracyanide

InChI

InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2

InChI Key

IYDMNMSJMUMQBP-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2]

Other CAS RN

14516-46-2

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.